

Physical and chemical properties of 4-Nitrocyclohex-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrocyclohex-1-ene

Cat. No.: B15490614

[Get Quote](#)

An In-depth Technical Guide to 4-Nitrocyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data for **4-Nitrocyclohex-1-ene** is limited in publicly accessible literature. This guide provides a summary of available information and presents theoretical and comparative data to facilitate further research. The properties and behaviors of the closely related isomer, 1-Nitrocyclohex-1-ene, are referenced for comparative purposes where specific data for the 4-nitro isomer is unavailable.

Introduction

4-Nitrocyclohex-1-ene is a cyclic nitroalkene of interest in organic synthesis and potentially in the development of novel therapeutic agents. The presence of the nitro group, a potent electron-withdrawing moiety, and the carbon-carbon double bond within a cyclohexene framework suggests a rich and varied chemical reactivity. This document aims to provide a comprehensive overview of the known physical and chemical properties of **4-Nitrocyclohex-1-ene**, alongside predicted characteristics and potential biological activities based on the broader class of nitroalkenes.

Physical and Chemical Properties

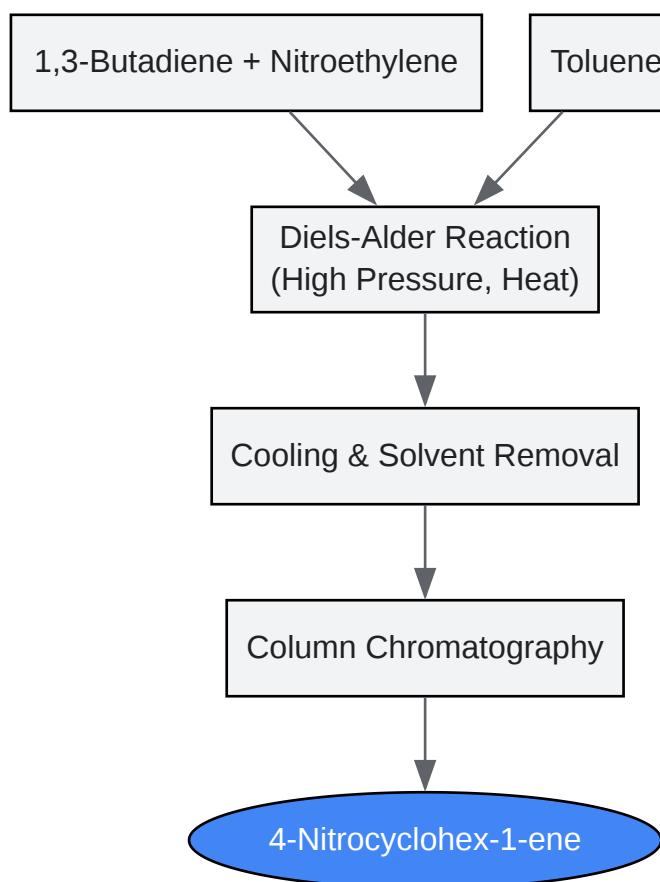
The known physical properties of **4-Nitrocyclohex-1-ene** are summarized in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.

Property	Value	Reference
Molecular Formula	C ₆ H ₉ NO ₂	[1] [2]
Molecular Weight	127.14 g/mol	[1] [2]
CAS Number	4883-68-5	[1] [2]
Appearance	Colorless to pale yellow liquid (predicted)	[3]
Boiling Point	203.8 °C at 760 mmHg	[1] [2]
Density	1.1 g/cm ³	[1] [2]
Flash Point	84.5 °C	[1] [2]
Refractive Index	1.495	[1] [2]
LogP	1.895	[1]


Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **4-Nitrocyclohex-1-ene** are not readily available in the reviewed literature, a plausible and commonly employed method for the formation of cyclohexene derivatives is the Diels-Alder reaction.

Proposed Synthesis: Diels-Alder Reaction


The [4+2] cycloaddition of 1,3-butadiene (a conjugated diene) and nitroethylene (a dienophile) would theoretically yield **4-Nitrocyclohex-1-ene**. The electron-withdrawing nitro group on nitroethylene makes it a suitable dienophile for this reaction.

Reaction Scheme:

General Experimental Protocol:

- Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene with an equimolar amount of nitroethylene in a suitable solvent, such as toluene or dichloromethane.
- Reaction Conditions: Heat the mixture under pressure. The exact temperature and pressure would need to be optimized, but typical Diels-Alder reactions are conducted at temperatures ranging from 100 to 200 °C.
- Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the **4-Nitrocyclohex-1-ene**.

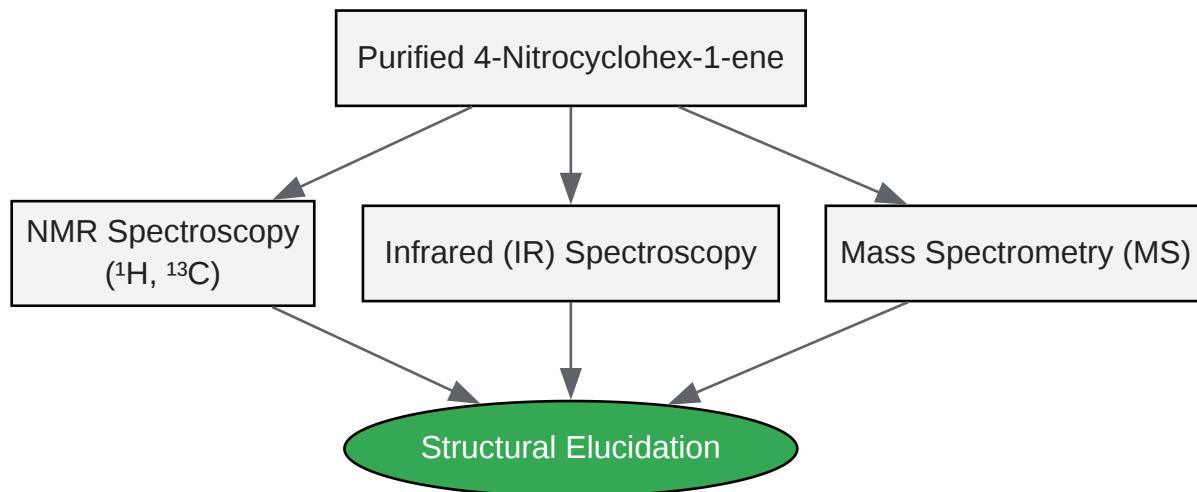
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Nitrocyclohex-1-ene**.

Chemical Reactivity and Characterization

The chemical reactivity of **4-Nitrocyclohex-1-ene** is dictated by the interplay between the nitro group and the double bond.

Predicted Reactivity


- Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis. This would yield 4-aminocyclohex-1-ene, a potentially useful building block.
- Reactions of the Alkene: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and epoxidation.
- Michael Addition: While the nitro group is not directly conjugated to the double bond as in 1-nitrocyclohex-1-ene, the potential for conjugate addition reactions under certain conditions should be considered.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for **4-Nitrocyclohex-1-ene** are not available. However, the expected spectral characteristics can be predicted based on its structure.

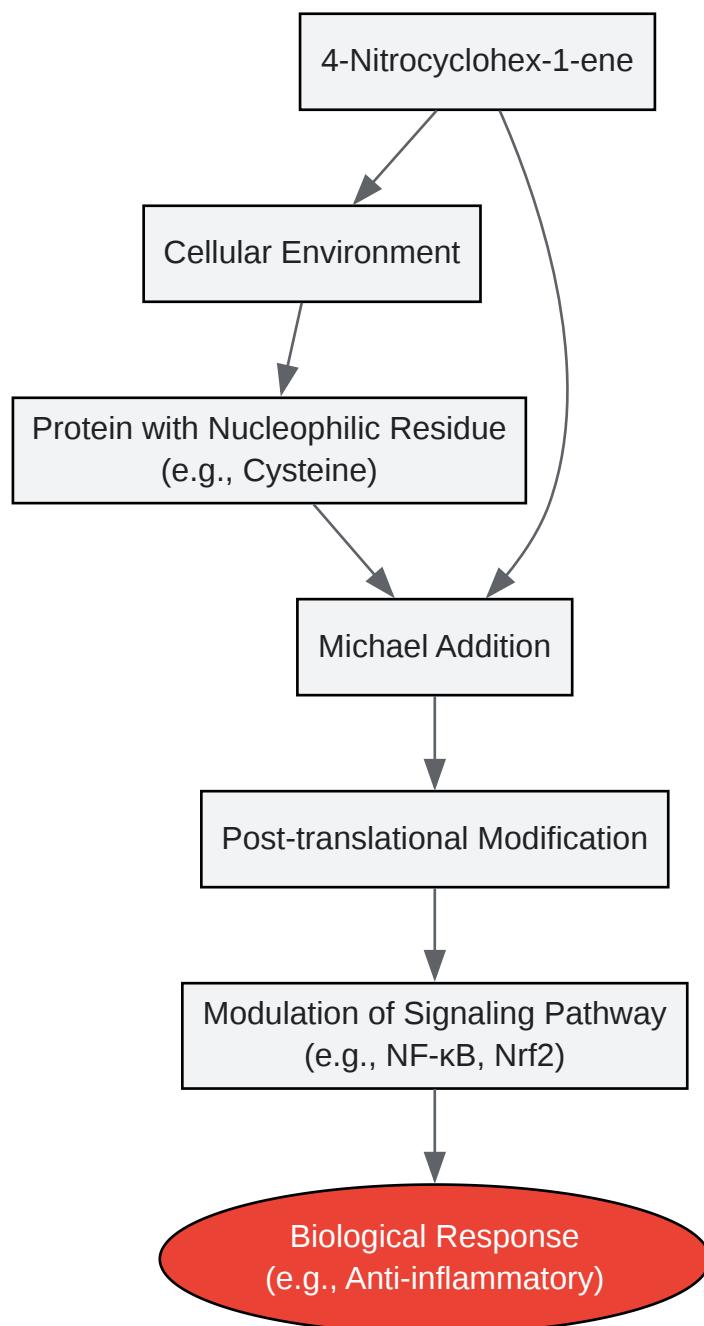
- ¹H NMR: The spectrum would be expected to show distinct signals for the vinyl protons, the proton on the carbon bearing the nitro group, and the methylene protons of the cyclohexene ring. The chemical shifts and coupling patterns would be crucial for confirming the structure.
- ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in different chemical environments: two sp² hybridized carbons of the double bond, one sp³ carbon attached to the nitro group, and three other sp³ hybridized carbons of the ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550 and 1350 cm⁻¹), and a C=C stretching vibration for the double bond (around 1650 cm⁻¹).

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol). Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and fragmentation of the cyclohexene ring.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-Nitrocyclohex-1-ene**.

Biological Activity and Toxicology (Predicted)


There is no specific biological or toxicological data available for **4-Nitrocyclohex-1-ene**. However, the biological activities of the broader class of nitroalkenes have been studied.

Potential Biological Activity

Nitroalkenes are known to exhibit a range of biological activities, often attributed to their electrophilic nature which allows them to react with biological nucleophiles such as cysteine residues in proteins.^{[4][5]} This reactivity can lead to the modulation of various signaling pathways. For instance, some nitroalkenes have been shown to possess anti-inflammatory properties by inhibiting the NF- κ B signaling pathway.^[4] They can also activate the Nrf2 pathway, which is involved in the cellular antioxidant response.^[5]

Predicted Toxicology

The toxicity of nitroalkenes can vary significantly. In general, they are considered to be reactive and potentially toxic compounds.^[3] The nitro group can be metabolically reduced to form reactive intermediates that can cause cellular damage.^[6] Some nitroalkanes and nitroalkenes have been shown to be carcinogenic in animal studies.^[3] Therefore, **4-Nitrocyclohex-1-ene** should be handled with appropriate safety precautions in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action for **4-Nitrocyclohex-1-ene**.

Safety and Handling

Due to the lack of specific safety data, **4-Nitrocyclohex-1-ene** should be handled as a potentially hazardous chemical. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated place away from heat and incompatible materials.
- Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

4-Nitrocyclohex-1-ene is a compound with potential for further investigation in synthetic and medicinal chemistry. This guide has compiled the currently available physical data and provided a theoretical framework for its synthesis, reactivity, and potential biological activity. The significant gaps in the experimental data highlight the need for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use this guide as a starting point for their investigations, while exercising caution due to the limited safety information available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemnet.com [chemnet.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Nitrocyclohex-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15490614#physical-and-chemical-properties-of-4-nitrocyclohex-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com